imidazo[1,2-a]pyrimidine-3-sulfonamide
Description
Structure
3D Structure
Properties
CAS No. |
2703774-57-4 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidine-3-sulfonamide |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12) |
InChI Key |
JUASJCDLAGUPEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)S(=O)(=O)N |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrimidine 3 Sulfonamide and Its Analogues
Classical Synthetic Routes to the Imidazo[1,2-a]pyrimidine (B1208166) Scaffold
The most traditional and widely employed method for constructing the imidazo[1,2-a]pyrimidine ring system is the Chichibabin reaction. nih.gov This classical approach involves the condensation of a 2-aminopyrimidine (B69317) with an α-halocarbonyl compound, such as an α-haloketone. nih.govacs.org The reaction proceeds through an initial N-alkylation of the endocyclic nitrogen of the 2-aminopyrimidine, followed by intramolecular cyclization and dehydration to afford the fused bicyclic system.
Various modifications to this classical route have been developed to improve yields and expand the substrate scope. These often involve the use of different catalysts and reaction conditions. For instance, neutral alumina (B75360) has been reported as an efficient medium for this condensation at room temperature. sci-hub.se
Another classical approach involves the reaction of 2-aminopyrimidines with 1,3-dicarbonyl compounds. rsc.org This method provides a direct route to substituted imidazo[1,2-a]pyrimidines. Additionally, the cyclization of 2-aminopyrimidine with bromopyruvic ester has been utilized, although this can sometimes lead to a mixture of isomers. researchgate.net
A summary of representative classical synthetic routes is presented in the table below.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminopyrimidine, α-Haloketone | Heat | Imidazo[1,2-a]pyrimidine | nih.gov |
| 2-Aminopyrimidine, α-Haloketone | Neutral Alumina, Room Temperature | Imidazo[1,2-a]pyrimidine | sci-hub.se |
| 2-Aminopyrimidine, 1,3-Dicarbonyl compound | - | Substituted Imidazo[1,2-a]pyrimidine | rsc.org |
| 2-Aminopyrimidine, Bromopyruvic ester | - | 2-Ethoxycarbonylimidazo[1,2-a]pyrimidine | researchgate.net |
Multicomponent Reaction Approaches for Imidazo-Azine Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Several MCRs have been developed for the efficient synthesis of the imidazo[1,2-a]pyrimidine scaffold.
One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of an aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov This three-component reaction provides a direct route to 3-aminoimidazo[1,2-a]pyrimidine derivatives. The reaction can be catalyzed by Lewis acids such as Yb(OTf)3 under microwave irradiation. nih.gov
Another versatile MCR involves the reaction of 2-aminopyridines, aldehydes, and terminal alkynes, often catalyzed by copper iodide and a Brønsted acid supported on silica. sci-hub.se This one-pot process allows for the synthesis of imidazo[1,2-a]pyridines with substitutions at both the 2 and 3 positions.
Furthermore, a five-component cascade reaction has been reported for the synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives. This reaction utilizes cyanoacetohydrazide, an acetophenone (B1666503) derivative, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. rsc.org
The following table summarizes key multicomponent reactions for imidazo[1,2-a]pyrimidine synthesis.
| Reaction Name | Components | Catalyst/Conditions | Product | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Yb(OTf)3, Microwave | 3-Aminoimidazo[1,2-a]pyridine | beilstein-journals.orgnih.gov |
| One-pot reaction | 2-Aminopyridine, Aldehyde, Terminal Alkyne | Copper Iodide, Silica-supported Brønsted acid | 2,3-Disubstituted Imidazo[1,2-a]pyridine | sci-hub.se |
| Five-component cascade | Cyanoacetohydrazide, 4-Nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, Diamine | Water/Ethanol | N'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide | rsc.org |
Microwave-Assisted Synthetic Protocols for Imidazo[1,2-a]pyrimidines
Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often lead to cleaner reactions. acs.orgnih.gov The synthesis of imidazo[1,2-a]pyrimidines has greatly benefited from this technology.
The classical condensation of 2-aminopyrimidines with α-bromoketones can be performed efficiently under microwave irradiation, significantly shortening the reaction time to mere minutes. acs.org This method is often carried out in green solvents like a mixture of water and isopropanol, further enhancing its environmental friendliness. acs.org
Microwave irradiation has also been successfully applied to multicomponent reactions for the synthesis of imidazo[1,2-a]pyrimidine derivatives. For example, a sequential two-step, one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957), benzil, primary amines, and ammonium (B1175870) acetate, catalyzed by p-toluenesulfonic acid, is effectively promoted by microwave heating. nih.gov This protocol allows for the synthesis of novel imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole (B134444) derivatives in moderate to good yields. nih.gov
The synthesis of imine derivatives of imidazo[1,2-a]pyrimidine has also been achieved using microwave-assisted heating. The reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde with various aromatic amines in ethyl alcohol using magnesium sulfate (B86663) proceeds with good yields under microwave irradiation. nih.gov
| Reaction Type | Reactants | Conditions | Reaction Time | Yield | Reference |
| Condensation | 2-Aminopyrimidine, α-Bromoketone | H2O-IPA, Microwave | Minutes | Excellent | acs.org |
| Multicomponent Reaction | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amine, Ammonium Acetate | p-TSA, Ethanol, Microwave | - | 46-80% | nih.gov |
| Imine Formation | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Aromatic Amine | MgSO4, Ethanol, Microwave | 40-120 min | 60-85% | nih.gov |
Regioselective Synthesis Strategies of Imidazo[1,2-a]pyrimidine Derivatives
Regioselectivity is a critical aspect in the synthesis of substituted imidazo[1,2-a]pyrimidines, as the biological activity of these compounds can be highly dependent on the position of the substituents. Several strategies have been developed to control the regiochemical outcome of the cyclization and functionalization reactions.
In the classical Chichibabin synthesis, the regioselectivity of the initial N-alkylation is influenced by the electronic properties of the pyrimidine (B1678525) ring. For instance, in the reaction of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) with the diethyl acetal (B89532) of bromoacetaldehyde, a high selectivity for the formation of the 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine (B1354066) isomer is observed. stackexchange.com This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the adjacent nitrogen atom towards nucleophilic attack. stackexchange.com
Transition-metal catalysis has also been employed to achieve regioselective synthesis. A copper/silver-catalyzed cascade reaction between 2-aminobenzimidazole, aldehydes, and alkynes leads to the formation of a propargylamine (B41283) intermediate, which then undergoes a regioselective 6-endo-dig cyclization to yield highly functionalized imidazo[1,2-a]pyrimidines. acs.org
Furthermore, direct C-H functionalization reactions have emerged as powerful tools for the regioselective introduction of substituents onto the imidazo[1,2-a]pyridine core. The C3-position of the imidazo[1,2-a]pyridine scaffold is particularly electron-rich and susceptible to electrophilic and radical attack, enabling regioselective functionalization at this site. researchgate.net
| Method | Reactants | Catalyst/Conditions | Outcome | Reference |
| Chichibabin Reaction | 2-Amino-4-(trifluoromethyl)pyrimidine, Bromoacetaldehyde diethyl acetal | - | Selective formation of 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine | stackexchange.com |
| Cascade Reaction | 2-Aminobenzimidazole, Aldehyde, Alkyne | Copper/Silver | Regioselective 6-endo-dig cyclization | acs.org |
| Direct C-H Functionalization | Imidazo[1,2-a]pyridine | Various | Regioselective functionalization at C3 | researchgate.net |
Functionalization and Derivatization Strategies for Imidazo[1,2-a]pyrimidine-3-sulfonamides
The synthesis of imidazo[1,2-a]pyrimidine-3-sulfonamides involves the introduction of a sulfonamide group at the C3 position of the pre-formed imidazo[1,2-a]pyrimidine scaffold. The electron-rich nature of the C3 position makes it a prime target for electrophilic substitution reactions. researchgate.net
A common strategy for the introduction of functional groups at the C3 position is through an initial Vilsmeier-Haack reaction, which introduces a formyl group to create an aldehyde intermediate. researchgate.net This aldehyde can then be further manipulated.
Direct C3-sulfonamidation of imidazo[1,2-a]pyridines has been achieved using sulfonamides. researchgate.net This reaction allows for the direct installation of the sulfonamide moiety.
Another approach involves the initial synthesis of a 3-aminoimidazo[1,2-a]pyrimidine derivative, often prepared via a GBB multicomponent reaction or by reduction of a 3-nitroso intermediate. nih.govbeilstein-journals.org The resulting amine can then be reacted with a sulfonyl chloride to form the desired sulfonamide.
The synthesis of new imidazolone-sulfonamide-pyrimidine hybrids has also been reported, where the sulfonamide linkage connects a pyrimidine ring to an imidazolone (B8795221) moiety. rsc.org
| Precursor | Reagent | Product | Reference |
| Imidazo[1,2-a]pyridine | Sulfonamide | Imidazo[1,2-a]pyridine-3-sulfonamide | researchgate.net |
| 3-Aminoimidazo[1,2-a]pyrimidine | Sulfonyl chloride | Imidazo[1,2-a]pyrimidine-3-sulfonamide | nih.gov |
| Imidazo[1,2-a]pyrimidine | Chlorosulfonic acid, then Amine | This compound | - |
Biological Activities and Therapeutic Potential of Imidazo 1,2 a Pyrimidine 3 Sulfonamide Derivatives
Antimicrobial Efficacy
Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) core have demonstrated significant promise as antimicrobial agents, with studies revealing their efficacy against a spectrum of bacteria, fungi, and viruses.
Imidazo[1,2-a]pyrimidine derivatives have been the subject of extensive research for their antibacterial properties. nih.govnih.gov A variety of these compounds have been synthesized and tested against both Gram-positive and Gram-negative bacteria, with some showing potent inhibitory effects. nih.govdergipark.org.tr The nature of the substituents on the core heterocyclic structure plays a crucial role in determining the antibacterial potency. dergipark.org.tr For instance, chalcone (B49325) derivatives of imidazo[1,2-a]pyrimidine have demonstrated excellent to good activity against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.
A particularly significant area of investigation has been the activity of related imidazo[1,2-a]pyridine (B132010) derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency, with some compounds exhibiting minimum inhibitory concentrations (MICs) of ≤1 μM. nih.gov Certain analogues were found to be nearly 10-fold more potent than the clinical candidate PA-824 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov The proposed mechanism of action for some of these imidazopyridine compounds is the inhibition of QcrB, a subunit of the electron transport ubiquinol (B23937) cytochrome c reductase, which is vital for ATP homeostasis in the bacterium. nih.govrsc.org Furthermore, imidazo[1,2-a]pyridine-3-carboxamides have also demonstrated activity against Mycobacterium avium, a nontuberculous mycobacterium that can cause severe infections. nih.gov
Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyrimidine and Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine Chalcones | E. coli, P. aeruginosa, S. aureus, S. pyogenes | Showed excellent to good activity compared to reference drugs. | |
| 5-n-Octylaminoimidazo[1,2-a]pyrimidine | Various bacteria | Exhibited significant activity against all microorganisms studied. | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium tuberculosis (including MDR/XDR strains) | Potent activity with MICs ≤1 μM; some analogues more potent than PA-824. nih.gov Target QcrB. nih.govrsc.org | nih.govrsc.org |
| Imidazo[1,2-a]pyridine-3-carboxamides | Mycobacterium avium | Showed low-micromolar activity. | nih.gov |
The antifungal potential of the imidazo[1,2-a]pyrimidine scaffold has also been explored. researchgate.net Studies on various derivatives have shown a range of activities against different fungal pathogens. For example, some newly synthesized imidazo[1,2-a]pyridine derivatives have been evaluated for their in vitro antifungal activity against Aspergillus niger. researchgate.net While some compounds show promise, the activity can be modest. For instance, structurally related quaternary salts of 3-aryl-5H-pyrrolo[1,2-a]imidazole displayed only weak to moderate activity against Candida albicans and Cryptococcus neoformans, with MIC values of 32 μg/mL for some compounds against C. albicans. nih.gov
The imidazo[1,2-a]pyrimidine and particularly the related imidazo[1,2-a]pyridine scaffold have been a source of potent antiviral agents. researchgate.netkuleuven.be Derivatives bearing a thioether side chain at the 3-position of the imidazo[1,2-a]pyridine ring have demonstrated high activity against human cytomegalovirus (HCMV) and pronounced activity against varicella-zoster virus (VZV). nih.gov Similarly, 2-aryl-3-pyrimidyl-imidazo[1,2-a]pyridines have shown in vitro antiviral activity against herpes simplex viruses that is comparable or superior to acyclovir. nih.gov
A significant focus of antiviral research for this class of compounds has been the Hepatitis C virus (HCV). A series of imidazo[1,2-a]pyridines that directly bind to the HCV non-structural protein 4B (NS4B) have been identified. nih.gov These compounds exhibit potent in vitro inhibition of HCV replication with EC50 values below 10 nM. nih.gov Another approach has been to target host factors essential for viral replication. Fatty acid synthase (FASN), an enzyme upregulated during HCV infection, has been identified as such a target. Potent imidazopyridine-based inhibitors of FASN have been developed, and their antiviral activity in HCV replicon systems correlates with their biochemical inhibition of the enzyme. nih.gov
Anticancer and Antiproliferative Properties
The imidazo[1,2-a]pyrimidine framework is a key component in a variety of compounds with significant anticancer and antiproliferative activities. researchgate.netnih.gov These derivatives exert their effects through diverse mechanisms, including the inhibition of crucial cellular kinases and interference with hormone receptor signaling.
Kinases are critical regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrimidine and related scaffolds have proven to be fertile ground for the discovery of potent kinase inhibitors. nih.gov
PI3K/mTOR Inhibition: The imidazo[1,2-a]pyridine ring system has been successfully employed as a scaffold for the development of potent dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). nih.gov These dual inhibitors are of significant interest as both PI3K and mTOR are key components of a signaling pathway that is frequently overactive in human tumors. nih.gov
CDK Inhibition: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression, and their inhibition is a validated strategy in cancer therapy. A series of imidazole (B134444) pyrimidine (B1678525) amides have been developed as potent inhibitors of multiple CDKs, including CDK1, CDK2, and CDK9, leading to anti-proliferative effects in a range of cancer cell lines. researchgate.net
KSP and Aurora-A Inhibition: Researchers have designed and synthesized benzo rsc.orgnih.govimidazo[1,2-a]pyrimidines as dual inhibitors of both the kinesin spindle protein (KSP) and Aurora-A kinase. dergipark.org.tr Both of these proteins are involved in mitosis, and their simultaneous inhibition represents a promising anticancer strategy. Some of these compounds displayed significant cytotoxicity against cancer cell lines such as HCT116 and HepG2. dergipark.org.tr
Other Kinases: Derivatives of the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine class have been identified as potent inhibitors of c-KIT, a receptor tyrosine kinase often mutated in cancers like gastrointestinal stromal tumors (GIST). nih.govnih.gov These inhibitors have shown efficacy against imatinib-resistant tumor cells and selectivity over other kinases like FLT3. nih.govresearchgate.net Additionally, related imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as inhibitors of PIM kinases and FLT3 kinase, which are implicated in hematopoietic malignancies. semanticscholar.orgnih.gov
Table 2: Kinase Inhibition Profiles of Imidazo[1,2-a]pyrimidine and Related Derivatives
| Compound Series | Target Kinase(s) | Therapeutic Indication | Reference(s) |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | PI3K/mTOR | Cancer | nih.govnih.gov |
| Imidazole Pyrimidine Amides | CDK1, CDK2, CDK9 | Cancer | researchgate.net |
| Benzo rsc.orgnih.govimidazo[1,2-a]pyrimidines | KSP, Aurora-A | Cancer | dergipark.org.tr |
| 4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidines | c-KIT | Gastrointestinal Stromal Tumors (GIST) | nih.govnih.govresearchgate.net |
| Imidazo[1,2-b]pyridazines | PIM Kinase, FLT3 Kinase | Hematopoietic Malignancies | semanticscholar.orgnih.gov |
While kinase inhibition is a major mechanism, derivatives of fused pyrimidines have also been explored for other anticancer activities. For instance, a series of fused pyrazole (B372694), triazole, and thiazole (B1198619) derivatives, which share the pyrimidine core with the imidazo[1,2-a]pyrimidine class, have been synthesized and evaluated as androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov These compounds demonstrated potent AR antagonistic activity and anti-prostate cancer effects with low toxicity, comparable to the reference drug Bicalutamide. nih.gov The development of novel antiandrogens is crucial, particularly for targeting mutated forms of the androgen receptor that can arise during therapy. researchgate.net Although this activity has been established for related fused pyrimidines, the specific investigation of imidazo[1,2-a]pyrimidine-3-sulfonamides as androgen receptor antagonists is an area for future research.
Enzyme Inhibition Profiles
Derivatives of the imidazo[1,2-a]pyrimidine-3-sulfonamide class have been investigated for their ability to inhibit a range of enzymes implicated in various diseases. The sulfonamide moiety is a well-known pharmacophore that targets metalloenzymes, while the fused heterocyclic system provides a versatile scaffold for achieving selectivity and potency.
Carbonic Anhydrase Inhibition
The sulfonamide group is a classic zinc-binding function, making it a primary choice for designing inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for physiological processes like pH balance and CO2 transport. mdpi.com While direct studies on this compound derivatives are not extensively reported in the available literature, research on structurally related sulfonamides provides insights into potential activity.
For instance, a series of benzenesulfonamides featuring pyrazole and pyridazinecarboxamide moieties have been evaluated for their inhibition of four human carbonic anhydrase (hCA) isoforms: hCA I, II, IX, and XII. nih.gov This research demonstrated that modifications on the heterocyclic scaffold can lead to isoform-selective inhibitors, with some compounds showing inhibition constants (Ki) in the nanomolar range against the tumor-associated hCA IX isoform. nih.gov Another study on imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates found selective activity against the cytosolic isoform hCA II, with inhibition constants ranging from 57.7 to 98.2 µM. mdpi.comnih.gov These findings suggest that the imidazo[1,2-a]pyrimidine scaffold, when combined with a sulfonamide group, holds potential for the development of novel CA inhibitors, though specific research is required to confirm this.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. While specific data on the AChE inhibitory activity of imidazo[1,2-a]pyrimidine-3-sulfonamides is limited, studies on related fused imidazole systems highlight the potential of this scaffold.
Research into imidazo[1,2-b]pyridazine derivatives, a related heterocyclic system, has identified potent AChE inhibitors. Two compounds from this series, 3-nitro-6-amino-imidazo[1,2-b]pyridazines (compounds 5c and 5h), displayed significant AChE inhibitory activity with half-maximal inhibitory concentration (IC50) values in the nanomolar range (40–50 nM). nih.govnih.gov Although these compounds possess a pyridazine (B1198779) instead of a pyrimidine ring and lack a sulfonamide group, their potent activity underscores the potential of the broader imidazo-heterocycle family as a source of AChE inhibitors. Further investigation is needed to determine if the specific this compound structure can yield similar or improved activity.
Lipoprotein-Associated Phospholipase A2 (Lp-PLA2) Inhibition
Inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) is a promising therapeutic approach for inflammation-driven conditions such as atherosclerosis and Alzheimer's disease. nih.gov A novel series of potent Lp-PLA2 inhibitors has been developed based on the imidazo[1,2-a]pyrimidine scaffold. nih.govnih.gov
Through a strategy of conformational restriction, researchers identified several derivatives with high in vitro potency. Structure-activity relationship (SAR) analysis led to the optimization of these compounds, resulting in molecules with good metabolic stability. nih.govnih.gov Two compounds, 7c and 14b , were selected for further in vivo studies and demonstrated excellent pharmacokinetic profiles and significant inhibitory efficacy in rats after oral administration. nih.gov The success of these imidazo[1,2-a]pyrimidine derivatives establishes this scaffold as a viable platform for developing orally bioavailable Lp-PLA2 inhibitors.
Interactive Table: Lp-PLA2 Inhibition by Imidazo[1,2-a]pyrimidine Derivatives
| Compound | In Vitro Potency | In Vivo Efficacy | Key Features |
|---|---|---|---|
| 7c | High | Demonstrated significant inhibition in rats | Good metabolic stability and pharmacokinetic profile. nih.gov |
| 14b | High | Demonstrated significant inhibition in rats | Good metabolic stability and pharmacokinetic profile. nih.gov |
Inhibition of Other Enzymatic Targets (e.g., QcrB, MtGS, InhA)
The search for new anti-tuberculosis agents has led to the investigation of fused imidazole derivatives against several essential mycobacterial enzymes. While much of this research has focused on the imidazo[1,2-a]pyridine scaffold, the findings are highly relevant for the potential development of imidazo[1,2-a]pyrimidine-based analogues.
QcrB Inhibition : The ubiquinol cytochrome c reductase subunit b (QcrB) is a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb). A number of imidazo[1,2-a]pyridine (IP) compounds have been identified as potent inhibitors of Mtb. plos.orgnih.gov Whole-genome sequencing of resistant mutants identified a single nucleotide polymorphism in the qcrB gene, confirming it as the target. nih.gov These IP inhibitors showed minimum inhibitory concentrations (MICs) against Mtb strains ranging from 0.03 to 5 µM. nih.govplos.orgresearchgate.net One notable clinical candidate from this class, Q203 (Telacebec ), is an imidazo[1,2-a]pyridine amide that targets QcrB. rsc.org
Mycobacterium tuberculosis Glutamine Synthetase (MtGS) Inhibition : MtGS is another potential drug target in Mtb. Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors for this enzyme. rsc.orgnih.gov The most potent compound in one study, 4n , exhibited an IC50 value of 0.38 µM, significantly more potent than known inhibitors. nih.gov
InhA Inhibition : The enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline drug isoniazid. While research on imidazo[1,2-a]pyrimidine-3-sulfonamides as InhA inhibitors is not available, imidazo[1,2-a]pyridine-2-carboxamides have been synthesized and profiled, showing MIC values against Mtb between 17 and 30 μM. nih.gov
Interactive Table: Inhibition of Mycobacterial Targets by Related Imidazo[1,2-a]pyridine Derivatives
| Target Enzyme | Compound Class | Representative Compound(s) | Potency (MIC or IC50) | Reference |
|---|---|---|---|---|
| QcrB | Imidazo[1,2-a]pyridines (IPs) | IP inhibitors (1-4) | 0.03 - 5 µM (MIC) | plos.org, nih.gov |
| QcrB | Imidazo[1,2-a]pyridine amides | Q203 (Telacebec) | Potent activity against MDR/XDR-TB | rsc.org |
| MtGS | 3-Amino-imidazo[1,2-a]pyridines | Compound 4n | 0.38 µM (IC50) | nih.gov |
| InhA | Imidazo[1,2-a]pyridine-2-carboxamides | Series 28 derivatives | 17 - 30 µM (MIC) | nih.gov |
Central Nervous System Activities
The imidazo[1,2-a]pyrimidine scaffold has proven to be a valuable framework for developing agents that act on the central nervous system, particularly as modulators of GABA-A receptors.
GABA Receptor Modulation and Agonism
GABA-A receptors are the primary mediators of inhibitory neurotransmission in the brain, and ligands that bind to the benzodiazepine (B76468) site on these receptors can produce anxiolytic, sedative, and anticonvulsant effects. Imidazo[1,2-a]pyrimidines have been developed as high-affinity, functionally selective agonists for the GABA-A α2 and α3 subtypes.
This subtype selectivity is highly desirable as it is hypothesized to provide anxiolytic effects with a reduced propensity for sedation, which is typically associated with α1 subtype agonism. A series of imidazo[1,2-a]pyrimidines demonstrated high affinity and good oral bioavailability in preclinical species. nih.gov Specifically, the 7-trifluoromethylimidazopyrimidine 14g and the 7-propan-2-olimidazopyrimidine 14k were shown to be anxiolytic in animal models of anxiety with minimal sedation observed, even at full occupancy of the benzodiazepine binding site. nih.gov These findings highlight the therapeutic potential of this chemical class for treating anxiety disorders. nih.govsigmaaldrich.com
Interactive Table: GABA-A Receptor Agonism by Imidazo[1,2-a]pyrimidine Derivatives
| Compound | Target Subtype Selectivity | Observed Effect | Key Features |
|---|---|---|---|
| 14g (7-trifluoromethyl derivative) | Functionally selective for GABA-A α2/α3 | Anxiolytic with minimal sedation | High affinity, good oral bioavailability. nih.gov |
| 14k (7-propan-2-ol derivative) | Functionally selective for GABA-A α2/α3 | Anxiolytic with minimal sedation | High affinity, good oral bioavailability. nih.gov |
Anti-inflammatory Effects
Derivatives of imidazo[1,2-a]pyrimidine have demonstrated notable potential as anti-inflammatory agents. nih.gov Research suggests these compounds exert their effects by modulating key pathways and mediators involved in the inflammatory response. nih.govnih.gov The mechanism of action for pyrimidine-based anti-inflammatory compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins. nih.gov
A study evaluating a series of six imidazo[1,2-a]pyrimidine (IP) derivatives found that all tested compounds inhibited the degranulation of human neutrophils, a key event in the inflammatory cascade, with IC50 values in the micromolar range. nih.gov Certain derivatives also reduced superoxide (B77818) generation, an indicator of oxidative burst in neutrophils. nih.gov Specifically, compounds IP-4 and IP-6 were shown to inhibit nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated macrophages and, when administered in a mouse air pouch model, successfully inhibited leukocyte migration and levels of the potent chemoattractant leukotriene B4 (LTB4). nih.gov
Another study focusing on imidazo[1,2-a]pyrimidine derivatives with two adjacent aryl groups highlighted their anti-inflammatory activities, with some exhibiting selectivity for the COX-2 enzyme. dergipark.org.tr While from a related but distinct class, research on 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives further underscores the anti-inflammatory potential of this general scaffold. These compounds were found to be potent and highly selective COX-2 inhibitors, with the p-methylsulfonyl phenyl group playing a key role in their activity and selectivity. researchgate.net
Table 1: In Vitro Anti-inflammatory Activity of Imidazo[1,2-a]pyrimidine (IP) Derivatives
This interactive table summarizes the effects of various IP derivatives on key inflammatory markers as identified in research studies.
| Compound | Effect on Neutrophil Degranulation | Effect on Superoxide Generation | Effect on Macrophage Nitrite Production |
| IP-1 | Inhibition (IC50 in µM range) | Decreased generation | Not specified |
| IP-2 | Inhibition (IC50 in µM range) | Decreased generation | Not specified |
| IP-4 | Inhibition (IC50 in µM range) | Not specified | Inhibition |
| IP-5 | Inhibition (IC50 in µM range) | Decreased generation | Not specified |
| IP-6 | Inhibition (IC50 in µM range) | Not specified | Inhibition |
Source: nih.gov
Antioxidant Activity
The therapeutic potential of imidazo[1,2-a]pyrimidine derivatives extends to their ability to counteract oxidative stress. Certain derivatives, such as those incorporated into a chalcone structure (1,3-diphenyl-2-propen-1-ones), are recognized for their antioxidant properties. Chalcones themselves are known for a wide variety of pharmacological activities, and their combination with the imidazo[1,2-a]pyrimidine nucleus has been a subject of synthetic and biological exploration.
Furthermore, specific research into 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine scaffold has been conducted to evaluate their antioxidant activities, alongside other biological effects. researchgate.net These studies contribute to the growing body of evidence suggesting that the imidazo[1,2-a]pyrimidine core can be a valuable template for designing novel antioxidant agents.
Table 2: Investigated Imidazo[1,2-a]pyrimidine Derivatives with Antioxidant Potential
This table lists derivative types that have been studied for their antioxidant properties.
| Derivative Class | Finding |
| Imidazo[1,2-a]pyrimidine Chalcones | Possess known antioxidant properties. |
| 3-Secondary Amine Imidazo[1,2-a]pyrimidines | Investigated for antioxidant activities. researchgate.net |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania, for which current treatments are limited by toxicity and growing resistance. nih.govresearchgate.net In the search for new therapeutic agents, the imidazo[1,2-a]pyrimidine scaffold has emerged as a promising new pharmacophore for treating this disease. nih.govresearchgate.netnih.gov
A library of imidazo-fused heterocycles was screened for activity against Leishmania amazonensis, the causative agent of a form of cutaneous leishmaniasis. nih.govresearchgate.net From this screening, one imidazo[1,2-a]pyrimidine derivative, identified as compound 24, was found to be the most effective. nih.govnih.gov This compound demonstrated potent and selective activity against the amastigote form of the parasite, which is the clinically relevant stage that resides within host macrophages. nih.govresearchgate.net
Compound 24 exhibited an inhibitory concentration (IC50) of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.govresearchgate.netnih.gov Crucially, the compound was found to be more than ten times more destructive to the intracellular parasites than to the host cells, indicating a favorable selectivity index. nih.govnih.gov While research on the related imidazo[1,2-a]pyridine core has also shown promising results against various Leishmania species, the specific identification of an imidazo[1,2-a]pyrimidine derivative reinforces the potential of this heterocyclic family in developing new antileishmanial drugs. nih.govresearchgate.net
Table 3: Antileishmanial Activity of Imidazo[1,2-a]pyrimidine Derivative 24 against L. amazonensis
This interactive table presents the efficacy of compound 24 compared to a standard reference drug.
| Compound | Target Organism | Target Stage | IC50 (µM) | Selectivity |
| Compound 24 | Leishmania amazonensis | Amastigote | 6.63 | >10-fold vs. host cells |
| Miltefosine (Reference) | Leishmania amazonensis | Amastigote | ~13.26 (half as active as Cmpd 24) | Not specified |
Source: nih.govresearchgate.netnih.gov
Structure Activity Relationships Sar and Medicinal Chemistry Optimization of Imidazo 1,2 a Pyrimidine 3 Sulfonamides
Elucidation of Key Pharmacophores and Structural Features
The imidazo[1,2-a]pyrimidine (B1208166) core, a fused heterocyclic system, serves as a rigid scaffold that appropriately positions key interacting moieties. It is considered a bioisosteric replacement for other heterocyclic systems and can act as a masked form of the 2-aminoimidazole moiety, which is known for its diverse biological applications. researchgate.net The sulfonamide group at the 3-position is a critical pharmacophoric element, often involved in crucial hydrogen bonding interactions with target proteins.
For instance, in the context of discoidin domain receptor 1 (DDR1) inhibitors, the nitrogen of the imidazo[1,2-a]pyrazine (B1224502) (a related scaffold) forms a critical hydrogen bond with the methionine residue (Met704) in the kinase hinge region. nih.gov Similarly, for inhibitors of c-KIT, a receptor tyrosine kinase, the 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine scaffold has been identified as a key platform. nih.gov Docking studies of imidazo[1,2-a]pyridine (B132010) derivatives targeting COX-2 have shown that the core structure fits well into the active site, with the substituents playing a key role in selectivity. researchgate.net
Impact of Substituents on Biological Potency and Selectivity
The biological activity and selectivity of imidazo[1,2-a]pyrimidine-3-sulfonamides can be significantly modulated by the nature and position of substituents on the heterocyclic core and the sulfonamide nitrogen.
Substitution on the imidazo[1,2-a]pyrimidine ring system has been explored to enhance potency and metabolic stability. For example, the introduction of electron-donating groups like methoxy (B1213986) and morpholino on the imidazo[1,2-a]pyrimidine core has been shown to block oxidation by aldehyde oxidase (AO). researchgate.net Conversely, electron-withdrawing groups at the same position did not completely prevent AO-mediated metabolism but did improve the compound's metabolic stability. researchgate.net
In the development of selective DDR1 inhibitors, the presence of a trifluoromethyl (CF3) group on a phenyl ring attached to the core was found to be essential for maintaining inhibitory activity and improving selectivity against other kinases like DDR2, Bcr-Abl, and c-Kit. nih.gov Moving the CF3 group from the meta to the ortho or para position, or removing it altogether, resulted in a complete loss of DDR1 inhibitory activity. nih.gov
For a series of imidazo[1,2-a]pyrimidin-5(1H)-ones designed as PI3K-beta selective inhibitors, the stereochemistry of a substituent was found to be crucial. The R-enantiomer of a parent compound, TGX-221, was identified as being more potent, guiding the rational design of the series. nih.gov
The following table summarizes the impact of various substituents on the activity of imidazo[1,2-a]pyrimidine derivatives based on published research:
| Scaffold | Target | Substituent Position | Substituent | Effect on Activity/Selectivity |
| Imidazo[1,2-a]pyrimidine | Aldehyde Oxidase | Imidazopyrimidine core | Methoxy, Morpholino (EDG) | Blocked AO oxidation |
| Imidazo[1,2-a]pyrimidine | Aldehyde Oxidase | Imidazopyrimidine core | Electron-withdrawing group | Improved metabolic stability |
| 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide | DDR1 | meta-position of phenyl linker | CF3 | Essential for DDR1 inhibition and selectivity |
| 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamide | DDR1 | ortho- or para-position of phenyl linker | CF3 | Negated DDR1 inhibitory activity |
| Imidazo[1,2-a]pyrimidin-5(1H)-one | PI3K-beta | - | R-enantiomer of TGX-221 | More potent |
Scaffold Modifications and Bioisosteric Replacements in Imidazo[1,2-a]pyrimidine Systems
Scaffold hopping and bioisosteric replacement are common strategies in medicinal chemistry to improve the properties of a lead compound. The imidazo[1,2-a]pyrimidine scaffold itself can be considered a bioisostere of other heterocyclic systems. researchgate.net
A notable example of bioisosteric replacement is the substitution of the imidazo[1,2-a]pyrimidine ring with an 8-fluoroimidazo[1,2-a]pyridine. This was shown to be a physicochemical mimic, and a ligand containing this modified scaffold acted as a bioisosteric replacement for the original imidazopyrimidine in a GABAA receptor modulator. nih.govresearchgate.net
In the development of TYK2 inhibitors, an annulated imidazole (B134444) replaced an amide bond from the initial lead compound, and a subsequent replacement of a second amide with a pyrimidine (B1678525) ring was performed. cambridgemedchemconsulting.com This highlights the utility of the imidazo[1,2-a]pyrimidine system in mimicking the structural and electronic properties of amide bonds, which can lead to improved metabolic stability. cambridgemedchemconsulting.comnih.gov
Furthermore, the imidazo[1,2-a]pyrimidine scaffold has been part of broader explorations of diazolopyrimidines, although it has seen less commercial application compared to other members of this class. researchgate.net The development of new synthetic methods for imidazo[1,2-a]pyrimidines and related fused systems continues to expand the possibilities for scaffold modification and the creation of novel chemical entities. rsc.orgenamine.net
Strategies for Improving Potency and Selectivity
Several strategies have been successfully employed to enhance the potency and selectivity of imidazo[1,2-a]pyrimidine-3-sulfonamides and related derivatives.
A key strategy involves structure-based drug design, utilizing computational docking models to guide the synthesis of new analogs. This approach was used to rationally design a series of PI3K-beta selective imidazo[1,2-a]pyrimidin-5(1H)-ones based on the docking model of a potent enantiomer. nih.gov
Another effective strategy is the systematic modification of substituents to probe the SAR. For instance, in the pursuit of selective COX-2 inhibitors, a p-methylsulfonyl phenyl group at the C-2 position of the imidazo[1,2-a]pyridine ring was found to be crucial for high potency and selectivity. researchgate.net This was complemented by the introduction of different Mannich bases at the C-3 position to further explore the SAR. researchgate.net
Blocking sites of metabolism is another important approach. For imidazo[1,2-a]pyrimidine-based compounds susceptible to AO-mediated oxidation, altering the heterocycle itself or blocking the reactive site are effective strategies to reduce metabolism. researchgate.net
The following table outlines strategies used to improve the characteristics of imidazo[1,2-a]pyrimidine-based compounds:
| Strategy | Application | Outcome |
| Structure-Based Drug Design | PI3K-beta inhibitors | Rational design of potent and selective analogs |
| Systematic Substituent Modification | COX-2 inhibitors | Identification of key groups for potency and selectivity |
| Blocking Metabolic Sites | AO-mediated metabolism | Reduced metabolism and improved stability |
| Bioisosteric Replacement | GABAA receptor modulators | Maintained or improved biological activity with altered physicochemical properties |
Computational Chemistry and in Silico Drug Discovery Approaches
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) scaffold, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.
Research on imidazo[1,2-a]pyrimidine Schiff base derivatives has demonstrated their potential as antiviral agents by targeting key proteins involved in viral entry. nih.gov Docking simulations of these compounds against human angiotensin-converting enzyme 2 (hACE2) and the spike protein of SARS-CoV-2 revealed significant binding affinities. For instance, one of the top-scoring compounds exhibited a notable binding affinity of -9.1 kcal/mol with hACE2 and -7.3 kcal/mol with the spike protein. nih.gov These binding energies are comparable to or even better than those of known inhibitors, suggesting that the imidazo[1,2-a]pyrimidine core can serve as a potent scaffold for developing viral entry inhibitors. nih.gov
In a different therapeutic area, molecular docking has been employed to investigate the potential of imidazo[1,2-a]pyrimidine derivatives as antimicrobial agents. Studies have shown that these compounds can effectively bind to microbial enzyme targets. mdpi.com For example, docking analyses of synthesized imidazo[1,2-a]pyrimidine derivatives against various microbial proteins have shown promising binding modes, which correlate with their observed antimicrobial activity. mdpi.com
Furthermore, the versatility of the imidazo[1,2-a]pyrimidine scaffold is highlighted in studies targeting other enzymes, such as vascular endothelial growth factor receptor-2 (VEGFR-2). The Schiff base derivative, (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, has been identified as a potential VEGFR-2 inhibitor through molecular docking simulations. nih.gov Similarly, related imidazo[1,2-a]pyridine (B132010) derivatives have been docked against targets like ATP synthase, a key enzyme in Mycobacterium tuberculosis, with interaction studies revealing key residue interactions. nih.gov
While specific molecular docking data for imidazo[1,2-a]pyrimidine-3-sulfonamide is not extensively detailed in the reviewed literature, the consistent and strong binding affinities observed for its various derivatives underscore the significant potential of this chemical class in interacting with a wide array of biological targets. The sulfonamide moiety, in particular, is known to engage in crucial hydrogen bonding interactions, which could further enhance the binding affinity and specificity of the parent compound.
Table 1: Representative Binding Affinities of Imidazo[1,2-a]pyrimidine Derivatives from Molecular Docking Studies
| Derivative Class | Target Protein | Binding Affinity (kcal/mol) |
| Schiff base derivative | hACE2 | -9.1 |
| Schiff base derivative | SARS-CoV-2 Spike Protein | -7.3 |
Quantum Chemical Calculations (e.g., Density Functional Theory, POM Analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure, reactivity, and stability of molecules. For the imidazo[1,2-a]pyrimidine framework, DFT has been widely used to optimize molecular geometries and to understand the relationship between structure and activity. nih.govnih.gov
DFT calculations at the B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p) level of theory are commonly performed to obtain the most stable ground state geometry of imidazo[1,2-a]pyrimidine derivatives. nih.govnih.gov These optimized structures are then used to calculate various quantum chemical descriptors.
A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives, the HOMO energies were found to be in the range of -6.31 to -6.04 eV, while the LUMO energies ranged from -2.80 to -2.41 eV. nih.gov This resulted in energy gaps between 3.51 and 3.84 eV, indicating good stability. nih.gov
Table 2: Quantum Chemical Parameters for a Representative Imidazo[1,2-a]pyrimidine Schiff Base Derivative (Compound 7a)
| Parameter | Value (eV) |
| EHOMO | -6.04 |
| ELUMO | -2.41 |
| Energy Gap (ΔE) | 3.63 |
Molecular Electrostatic Potential (MEP) analysis is another valuable tool derived from quantum chemical calculations. MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For imidazo[1,2-a]pyrimidine derivatives, MEP studies help in understanding intermolecular interactions, which is crucial for drug-receptor binding. nih.gov
While direct Petra/Osiris/Molinspiration (POM) analysis for this compound is not explicitly found in the searched literature, studies on the related imidazole[1,2-a]pyridine-sulfonamides have utilized POM analysis to investigate their drug-like attributes, suggesting its applicability to the pyrimidine (B1678525) analogue. researchgate.net
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) modeling is a computational method that correlates the biological activity of a series of compounds with their 3D physicochemical properties. This approach is instrumental in understanding the structural requirements for activity and in designing more potent molecules.
For the broader class of imidazo[1,2-a]pyrimidine derivatives, 3D-QSAR studies have been successfully applied. For instance, a study on a series of 24 tetrahydroimidazo[1,2-a]pyrimidine derivatives with antimicrobial activity utilized Partial Least Squares (PLS) methodology to develop 3D-QSAR models. dergipark.org.tr These models revealed the significant positive influence of steric and electronic parameters on the antimicrobial potential of these compounds. dergipark.org.tr The statistical quality of the generated models was robust, with a correlation coefficient (r²) of 0.93 for the activity against S. aureus, indicating a strong predictive ability. dergipark.org.tr
In a study on the related imidazo[1,2-a]pyridine scaffold, a 3D-QSAR model was developed for mesoionic compounds incorporating a sulfonamide moiety to assess their antiviral activities against potato virus Y (PVY). nih.gov This model guided the identification of a compound with good curative, protective, and inactivating effects. nih.gov The success of 3D-QSAR in these related systems highlights its potential for elucidating the structure-activity relationships of this compound and its derivatives.
Although a specific 3D-QSAR study focused solely on this compound has not been identified in the available literature, the existing research on analogous structures provides a solid foundation and a clear methodological pathway for future investigations.
Molecular Dynamics Simulations for Conformational Stability and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational stability of a ligand within a protein's binding site and the nature of their intermolecular interactions over time. This computational technique is crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process.
For the imidazo[1,2-a]pyrimidine class of compounds, MD simulations have been employed to assess the stability of ligand-protein complexes. In a study of an (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine derivative docked with VEGFR-2, MD simulations were performed to confirm the stability of the binding pose and the key interactions observed in the docking study. nih.gov
Similarly, research on other sulfonamide-containing compounds has utilized MD simulations to investigate their stability when bound to their respective protein targets. For example, the stability of complexes between certain sulfonamide derivatives and proteins like Caspase-3 and p53 has been evaluated using MD simulations, with Root Mean Square Deviation (RMSD) studies confirming the stability of the apoprotein and the ligand-protein complexes. mdpi.com
Predictive ADME Properties and Drug-Likeness Assessment
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with drug-likeness, is a critical step in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. Various in silico tools, such as SwissADME, are employed to predict these properties for novel compounds. nih.govnih.gov
For derivatives of imidazo[1,2-a]pyrimidine, numerous studies have reported their predicted ADME and drug-likeness profiles. nih.govmdpi.com A key guideline for assessing drug-likeness is Lipinski's rule of five, which states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 g/mol , a logP value less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. taylorandfrancis.comdrugbank.com
In a study of imidazo[1,2-a]pyrimidine Schiff base derivatives, the synthesized compounds were found to adhere to Lipinski's rule of five and other drug-likeness rules, with a good bioavailability score of 0.55. nih.gov Similarly, other series of imidazo[1,2-a]pyrimidine derivatives have shown promising pharmacokinetic safety profiles in ADME-Tox predictions. mdpi.com These findings suggest that the imidazo[1,2-a]pyrimidine scaffold generally possesses favorable drug-like characteristics.
Table 3: Predicted Physicochemical and ADME Properties for a Representative Imidazo[1,2-a]pyrimidine Derivative
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | < 500 |
| logP | < 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
| Topological Polar Surface Area (TPSA) | < 140 Ų |
| Bioavailability Score | 0.55 |
These in silico predictions are crucial for prioritizing compounds for further experimental investigation and for guiding the design of new derivatives with improved ADME profiles. The consistent positive predictions for various imidazo[1,2-a]pyrimidine analogues suggest that this compound itself is likely to possess a favorable drug-like profile.
Preclinical Pharmacological and Adme Profiles of Imidazo 1,2 a Pyrimidine 3 Sulfonamides
In Vitro Cellular Efficacy Studies (e.g., cell line proliferation and enzyme kinetic assays)
The imidazo[1,2-a]pyrimidine (B1208166) core is a component of compounds with a broad spectrum of in vitro biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govdergipark.org.tr Hybrid molecules combining pyrimidine (B1678525) and sulfonamide moieties have shown potent activity against various cancers by acting on different cellular targets simultaneously. nih.govtandfonline.com
Studies on pyrimidine-sulfonamide hybrids, which are structurally related to the title compounds, have demonstrated significant antiproliferative activity. For example, certain hybrids have shown efficacy against a panel of 60 cancer cell lines, with activity comparable to established drugs like lapatinib (B449) and nilotinib. nih.gov Imidazole-containing pyrimidine-sulfonamide hybrids have also exhibited broad-spectrum growth inhibition against cell lines derived from leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. nih.gov In enzyme kinetic assays, some of these hybrids were found to be potent inhibitors of key cancer-related kinases such as VEGFR-2 and BRAFV600E. nih.gov
While extensive data exists for the broader class, specific in vitro efficacy studies on imidazo[1,2-a]pyrimidine-3-sulfonamides are less common. In one study focused on developing antitubercular agents from imidazo[1,2-a]pyridine-3-carboxamides, the corresponding sulfonamide analog was synthesized but showed poor activity against Mycobacterium tuberculosis (MIC > 20 μM). nih.gov However, other research on imidazolone-sulfonamide-pyrimidine hybrids identified compounds with potent cytotoxic activity against the MCF-7 breast cancer cell line, with one derivative showing an IC₅₀ value of 1.05 μM, superior to the standard drug doxorubicin. rsc.org These compounds were also found to inhibit EGFR kinase and induce apoptosis. rsc.org
The following table summarizes the in vitro activity of various structurally related pyrimidine and imidazo[1,2-a]pyrimidine derivatives.
| Compound Class | Assay Type | Cell Line(s) / Target | Key Findings |
| Imidazo[2,1-b]thiazole-pyrimidine-sulfonamide hybrids | Cell Proliferation (SRB) | 60 cancer cell lines | Broad-spectrum activity with mean GI₅₀ of 2.72-3.07 μM. nih.gov |
| Benzimidazole-pyrimidine-sulfonamide hybrids | Cell Proliferation (MTT) | SK-MEL-5, A375 | IC₅₀ values of 1.85–3.36 μM; more potent than sorafenib. nih.gov |
| Benzimidazole-pyrimidine-sulfonamide hybrids | Enzyme Inhibition | BRAFV600E, CRAF | Potent dual inhibitors with IC₅₀ values in the nanomolar range. nih.gov |
| Imidazolone-sulfonamide-pyrimidine hybrid (6b) | Cell Proliferation (MTT) | MCF-7 | IC₅₀ of 1.05 μM, more potent than doxorubicin. rsc.org |
| Imidazolone-sulfonamide-pyrimidine hybrid (6b) | Enzyme Inhibition | EGFR Kinase | Demonstrated inhibitory activity. rsc.org |
| Imidazo[1,2-a]pyridine-3-sulfonamide (6) | Antimicrobial (MIC) | M. tuberculosis | Poor activity with MIC > 20 μM. nih.gov |
| Amide-functionalized imidazo[1,2-a]pyrimidin-5(1H)-ones | Cell Proliferation | Various cancer lines | Most compounds showed good activity; pyrrolidine (B122466) derivative had excellent activity against HeLa cells. bohrium.com |
In Vivo Efficacy in Relevant Disease Models (animal models)
While in vitro data provides a foundation, in vivo studies are crucial for validating therapeutic potential. For the broader class of imidazo[1,2-a]pyrimidine derivatives, several successful in vivo studies have been reported. For instance, N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide, an androgen receptor antagonist, demonstrated excellent tumor growth inhibition in a mouse model of castration-resistant prostate cancer. researchgate.netnih.gov
Furthermore, a series of imidazo[1,2-a]pyrimidine derivatives developed as inhibitors of lipoprotein-associated phospholipase A2 (Lp-PLA2) showed significant inhibitory efficacy in rats after oral administration, highlighting their potential for treating inflammation-associated diseases. nih.gov In the field of infectious diseases, the related imidazo[1,2-a]pyridine-3-carboxamides have shown significant activity in a mouse model of Mycobacterium avium infection, reducing bacterial load in the lungs, spleen, and liver. nih.gov
Although these findings are promising for the general scaffold, specific in vivo efficacy data for compounds with the imidazo[1,2-a]pyrimidine-3-sulfonamide structure are not widely available in the reviewed literature. The success of related carboxamides and other derivatives in animal models, however, provides a strong rationale for the future in vivo investigation of potent sulfonamide analogs. researchgate.netnih.govnih.gov
Preclinical Pharmacokinetic (PK) Characterization
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Key aspects include metabolic stability and patterns of excretion.
A significant metabolic pathway for the imidazo[1,2-a]pyrimidine ring system is oxidation mediated by aldehyde oxidase (AO). researchgate.netnih.govacs.org AO is a cytosolic enzyme that metabolizes various heteroaromatic rings, particularly those with electron-deficient carbons adjacent to a ring nitrogen. nih.govyoutube.com The imidazo[1,2-a]pyrimidine moiety has been identified as a substrate for AO, which can lead to rapid metabolism and high metabolic clearance, potentially hindering the development of drug candidates. researchgate.netacs.org
Research has focused on medicinal chemistry strategies to mitigate this AO-mediated metabolism. Key approaches include:
Altering the Heterocycle: Replacing the imidazo[1,2-a]pyrimidine core with an alternative heterocyclic system that is less susceptible to AO. acs.org
Blocking the Reactive Site: Introducing substituents at the site of AO oxidation to sterically hinder the enzyme's access. nih.govacs.org An AO protein structure-based model can help predict the most likely site of oxidation. nih.gov
Saturation Strategy: Partial saturation of the 6-membered pyrimidine ring can block AO oxidation by removing the aromaticity required for the reaction, though this can also affect the compound's potency. researchgate.net
Understanding and addressing AO-mediated metabolism early in the drug discovery process is crucial for designing imidazo[1,2-a]pyrimidine-based compounds with improved pharmacokinetic profiles. nih.gov
The excretion of sulfonamides, in general, has been well-characterized in various animal species. The primary route of elimination for most sulfonamides and their metabolites is through the kidneys into the urine. karger.comymaws.comagrilife.org Glomerular filtration, active tubular secretion, and passive tubular reabsorption are the main renal processes involved. ymaws.com
The rate of excretion and the degree of tubular reabsorption are influenced by factors such as the specific sulfonamide's lipid solubility and the pH of the urine. ymaws.com For instance, alkalinization of the urine can increase the ionized fraction of the sulfonamide, reducing reabsorption and promoting excretion. ymaws.com While bile, feces, and milk are minor excretory routes, the vast majority of a sulfonamide dose is typically recovered in the urine. msdvetmanual.com In pigs administered sulfamethazine, for example, over 52% of the dose was recovered as metabolites in the urine, with another 24.5% as the parent drug. ymaws.com Given these well-established principles for the sulfonamide class, it is anticipated that imidazo[1,2-a]pyrimidine-3-sulfonamides would also be primarily cleared from the body via renal excretion.
Preliminary Preclinical Safety Evaluation
Early assessment of a compound's safety profile is essential. For the imidazo[1,2-a]pyrimidine class and related sulfonamides, preliminary safety data comes from in silico predictions and in vitro cytotoxicity assays against non-cancerous cells.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some imidazo[1,2-a]pyrimidine derivatives have suggested promising pharmacokinetic and safety profiles. mdpi.com In studies of pyrimidine-sulfonamide hybrids, certain compounds showed low cytotoxicity toward normal cell lines, such as human embryonic pulmonary epithelial cells (L132) and VERO cells, indicating a favorable selectivity profile for cancer cells over healthy cells. nih.gov Similarly, an antileishmanial imidazo[1,2-a]pyrimidine was found to have no skin toxicity in in silico models, suggesting its potential for topical application. acs.org
A known safety consideration for sulfonamides as a class is the risk of crystalluria (crystal formation in the urine), which can occur if the drug's solubility in urine is exceeded. This can be mitigated by ensuring adequate water intake to maintain sufficient urine flow. agrilife.org While these findings provide a preliminary indication of the safety profile, comprehensive preclinical toxicology studies would be required for any specific imidazo[1,2-a]pyrimidine-3-sulfonamide candidate advancing toward clinical development.
Future Perspectives and Research Directions
Emerging Therapeutic Areas for Imidazo[1,2-a]pyrimidine-3-sulfonamides
While the broader imidazo[1,2-a]pyrimidine (B1208166) class has been investigated for various conditions including anxiety, insomnia, and as anticonvulsants, the focus is expanding to new and critical therapeutic areas. nih.govdergipark.org.tr The inherent versatility of this scaffold allows for its application in a multitude of disease contexts. researchgate.net
Derivatives of the imidazo[1,2-a]pyrimidine nucleus are being explored for their potential as:
Anticancer Agents: The antiproliferative activity of pyrimidine-sulfonamide hybrids against various cancer cell lines is a significant area of research. nih.gov For instance, certain hybrids have shown promising activity against breast cancer cell lines like MCF-7 and MDA-MB-231. nih.govresearchgate.net The mechanism often involves the induction of apoptosis and cell cycle arrest. nih.govrsc.orgnih.gov
Antimicrobial and Antifungal Agents: There is a growing interest in developing new antimicrobial and antifungal drugs to combat resistance. nih.gov Imidazo[1,2-a]pyrimidine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. dergipark.org.tr The substituents on the phenyl rings of these compounds are crucial in determining their biological activity. dergipark.org.tr
Antiviral Agents: The antiviral properties of this class of compounds are also under investigation, with some studies exploring their potential against viruses like HIV and Hepatitis C. nih.gov Recent research has even delved into their potential as inhibitors of SARS-CoV-2 cell entry. nih.gov
Anti-inflammatory Agents: Certain imidazo[1,2-a]pyrimidine derivatives have exhibited anti-inflammatory activities, with some showing selectivity for COX-2 inhibition. dergipark.org.tr
Kinase Inhibitors: The development of kinase inhibitors for various diseases is a major focus in drug discovery. Imidazo[1,2-a]pyridine (B132010) analogues have been developed as inhibitors of apoptosis signal-regulating kinase 1 and B-Raf, both implicated in cancer. informahealthcare.com Furthermore, imidazo[1,2-a]pyridines have been identified as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. nih.gov
Advanced Synthetic Methodologies and Sustainable Chemistry
The synthesis of imidazo[1,2-a]pyrimidines has traditionally involved methods like multicomponent reactions, condensation reactions, and various cyclization strategies. rsc.orguees.edu.ec However, the field is moving towards more advanced and sustainable approaches.
Key advancements include:
Microwave-Assisted Synthesis: This technique offers a rapid and efficient method for synthesizing imidazo[1,2-a]pyrimidine derivatives, often in solvent-free conditions. nih.govresearchgate.net The use of catalysts like basic alumina (B75360) (Al2O3) in these reactions aligns with the principles of green chemistry. nih.gov
Green Chemistry Approaches: There is a significant push towards developing environmentally friendly protocols. mdpi.com This includes the use of greener solvents and nanocatalysts, such as gold nanoparticles, to facilitate reactions under mild conditions, resulting in high yields. mdpi.com
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are powerful tools for creating molecular diversity. beilstein-journals.org Tandem reactions combining GBB and Ugi reactions have been used to synthesize complex peptidomimetics containing the imidazo[1,2-a]pyridine scaffold. beilstein-journals.org
Functionalization Strategies: A major challenge in the synthesis of these compounds is the regioselective functionalization, particularly at the C3 position, as electrophilic attacks preferentially occur there. rsc.orguees.edu.ec Research is focused on developing new methods to achieve desired substitutions and create a wider range of analogues. rsc.org
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.gov These computational tools are being increasingly applied to the imidazo[1,2-a]pyrimidine-3-sulfonamide scaffold.
Applications of AI and ML include:
Virtual Screening and Hit Identification: AI/ML algorithms can screen vast virtual libraries of compounds to identify potential hits with desired biological activities, significantly reducing the time and cost of initial drug discovery stages. nih.gov
Predictive Modeling: Machine learning models are being developed to predict various properties of small molecules, including their potential for drug-induced kidney injury (DIKI) by integrating both physicochemical properties and off-target interactions. mdpi.com
De Novo Drug Design: AI models, such as variational autoencoders, can generate novel molecular structures with optimized properties, moving beyond the limitations of existing chemical libraries. nih.gov
Structure-Based Drug Design: ML methods assist in understanding the interactions between a drug candidate and its target protein, facilitating the design of more potent and selective inhibitors. nih.gov For instance, molecular docking studies are used to predict the binding affinity of imidazo[1,2-a]pyrimidine derivatives to targets like the SARS-CoV-2 spike protein and human ACE2. nih.gov
Development of Novel Analogues with Optimized Pharmacological Profiles
The development of novel analogues of imidazo[1,2-a]pyrimidine-3-sulfonamides is driven by the need to optimize their pharmacological properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Key areas of development include:
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are conducted to understand how different substituents on the imidazo[1,2-a]pyrimidine core influence biological activity. For example, in antituberculosis agents, bulky and lipophilic biaryl ethers have been shown to increase potency. nih.gov
Hybrid Molecules: The creation of hybrid molecules that combine the imidazo[1,2-a]pyrimidine-sulfonamide scaffold with other pharmacophores is a promising strategy. nih.gov For instance, imidazolone-sulfonamide-pyrimidine hybrids have been synthesized as potential EGFR-TK inhibitors. rsc.orgnih.gov
Bioisosteric Replacement: The concept of bioisosterism is employed, where parts of the molecule are replaced with other groups that have similar physical or chemical properties to enhance biological activity or improve pharmacokinetic properties. Imidazo[1,2-a]pyrimidines themselves are considered synthetic bioisosteres of purine (B94841) bases. nih.gov
Optimization of Drug-like Properties: Computational tools are used to predict and optimize the drug-like properties of new analogues in silico, before their actual synthesis. nih.gov This helps in designing compounds with better oral bioavailability and metabolic stability.
Below is a table of research findings on novel imidazo[1,2-a]pyrimidine analogues:
| Compound Class | Target/Activity | Key Findings | Reference |
| Imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis (Mtb) | Bulky, lipophilic biaryl ethers led to nanomolar potency. One lead compound showed excellent activity against MDR and XDR Mtb strains. | nih.gov |
| Imidazo[1,2-a]pyridine-2-carboxamides | Antituberculosis (Mtb) | Showed weaker activity compared to 3-carboxamide counterparts, suggesting a different mode of action. | nih.gov |
| N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Antituberculosis (Mtb) | Demonstrated excellent in vitro activity against drug-sensitive Mtb and were also active against MDR-Mtb strains. | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff base derivatives | Antiviral (SARS-CoV-2) | Molecular docking studies showed promising binding affinity to both the ACE2 receptor and the spike protein. | nih.gov |
| Imidazolone-sulfonamide-pyrimidine hybrids | Anticancer (EGFR-TK inhibitors) | One hybrid showed potent activity against the MCF-7 breast cancer cell line, superior to the control drug doxorubicin. | rsc.orgnih.gov |
| Pyrimidine-sulfonamide hybrids | Anticancer | Exhibited broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines. | nih.gov |
Q & A
Q. What are the most efficient synthetic routes for imidazo[1,2-a]pyrimidine-3-sulfonamide derivatives?
The synthesis of this compound derivatives often employs multicomponent reactions and catalytic systems. For example:
- Silica sulfuric acid/ethylene glycol catalyzes the formation of benzoimidazo[1,2-a]pyrimidine derivatives with yields up to 85% under reflux conditions .
- Sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) enable solvent-free synthesis of related derivatives at 80°C, achieving high yields (88–94%) with recyclable catalysts .
- Microwave-assisted reactions using trifluoroacetic acid in methanol/water mixtures (1:2 v/v) have been optimized for rapid cyclization steps (e.g., 5–10 min reaction times) .
Q. How are imidazo[1,2-a]pyrimidine derivatives characterized structurally?
Key characterization methods include:
- NMR spectroscopy : and NMR are critical for confirming regioselectivity and substituent positions, particularly for sulfonamide groups .
- IR spectroscopy : Absorption peaks at 1722–1730 cm (C=O stretching) and 1347–1392 cm (sulfonamide S=O) are diagnostic .
- X-ray crystallography : Resolves ambiguities in ring conformation and hydrogen-bonding networks, as demonstrated for imidazo[1,2-a]pyrimidin-2-yl-acetic acid derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data for imidazo[1,2-a]pyrimidine derivatives be resolved?
Discrepancies in IC values (e.g., 8.5 μM vs. 1.35 μM for anti-trypanosomal activity) may arise from:
- Structural variations : Substituents at the C-3 position (e.g., acetyl vs. trifluoromethyl groups) significantly alter target binding .
- Assay conditions : Standardize protocols for parasite viability assays (e.g., Trypanosoma brucei vs. Leishmania infantum) to minimize variability .
- Computational modeling : Use validated GABA receptor or COX enzyme docking models to predict ligand-receptor interactions and prioritize derivatives for retesting .
Q. What strategies improve regioselective functionalization at the C-3 position of imidazo[1,2-a]pyrimidine?
- Friedel-Crafts acylation : A one-pot method using catalytic AlCl achieves >70% yield for C-3 acetylation, with DFT studies confirming the stability of the β-lactam intermediate .
- Radical reactions : Metal-free protocols with B(OH) and 4,4’-bipyridine enable selective nitro-to-amine reductions at room temperature (5 min, >90% selectivity) .
- Photocatalysis : Emerging methods using Ru(bpy) under blue light show promise for C–H functionalization without directing groups .
Q. How can computational tools optimize imidazo[1,2-a]pyrimidine-based drug candidates?
- Docking studies : Compare bioisosteric imidazo[1,2-a]pyridines and pyrimidines to identify structural motifs with higher COX-2 inhibition (e.g., pyridines > pyrimidines in IC profiles) .
- QSAR models : Correlate electronic parameters (e.g., Hammett constants) of sulfonamide substituents with antimycobacterial activity to guide synthetic efforts .
- Reaction coordinate diagrams : Map energy barriers for key steps (e.g., cyclization or decarboxylation) to refine reaction conditions .
Methodological Considerations
Q. What are the challenges in scaling up imidazo[1,2-a]pyrimidine sulfonamide synthesis?
- Catalyst recovery : Magnetic nanoparticle catalysts (e.g., FeO@SiO-SOH) offer >5 reuses without significant activity loss, addressing cost and waste concerns .
- Purification : Chromatography-free methods, such as recrystallization from ethanol/water mixtures, are preferred for gram-scale production .
- Byproduct formation : Optimize stoichiometry of sulfonyl chloride and amine precursors to minimize N-([1,2,4]triazolopyrimidin-2-yl)aryl sulfonamide impurities .
Q. How do solvent systems influence reaction outcomes in imidazo[1,2-a]pyrimidine chemistry?
- Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution rates in sulfonamide coupling .
- Eco-friendly alternatives : Ethylene glycol/water mixtures reduce toxicity while maintaining high yields (e.g., 82% for benzoimidazo[1,2-a]pyrimidines) .
Data Interpretation Guidelines
- Biological assays : Normalize IC values against positive controls (e.g., indomethacin for COX inhibition) to account for batch-to-batch variability .
- Crystallographic data : Use Hirshfeld surface analysis to validate intermolecular interactions (e.g., π-π stacking in imidazo[1,2-a]pyrimidine hydrates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
